BuB3 protein
Description
Properties
CAS No. |
142008-15-9 |
|---|---|
Molecular Formula |
C7H7NO2 |
Synonyms |
BuB3 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Bub3 Protein Function
Overall Fold and Domain Organization of BuB3 Protein
The this compound exhibits a highly conserved and distinct three-dimensional structure that is fundamental to its role in the spindle assembly checkpoint. This structure is characterized by a specific folding pattern that facilitates its interactions with various binding partners.
WD40 Repeat Motifs and β-Propeller Structure of this compound
The defining structural feature of the this compound is its composition of WD40 repeat motifs. atlasgeneticsoncology.orgnih.gov These repeats, each approximately 40 amino acids long and often ending in a tryptophan-aspartic acid (W-D) dipeptide, fold together to form a seven-bladed β-propeller structure. mdpi.comatlasgeneticsoncology.orgwikipedia.org This toroidal, or donut-shaped, architecture creates a symmetric circular wall around a central pore. mdpi.comatlasgeneticsoncology.orgnih.gov Each "blade" of the propeller is a four-stranded anti-parallel β-sheet. wikipedia.org While the core WD40 repeat fold is common to a large family of proteins, the specific sequences outside of these repeats confer the unique binding specificities of BuB3. embl.de The crystal structure of Saccharomyces cerevisiae BuB3p has confirmed this seven-blade β-propeller conformation. sdbonline.orgharvard.edurcsb.org
Functional Implications of this compound's Structural Features
The β-propeller structure of BuB3 serves as a rigid scaffold for mediating protein-protein interactions, a common function for WD40-repeat proteins. nih.govwikipedia.orgembl.de This structural arrangement is critical for its role as a scaffolding protein, bringing together various components of the spindle assembly checkpoint. atlasgeneticsoncology.orgsdbonline.org The top face of the β-propeller and a lateral surface are highly conserved, suggesting these are key sites for interactions with other proteins. sdbonline.orgharvard.edu Specifically, the central pore and the top surface of the propeller are implicated in binding to its partners. mdpi.comnih.gov Point mutations within the conserved WD40 motifs can disrupt these interactions and impair the checkpoint response, highlighting the direct link between BuB3's structure and its function in maintaining genomic stability. nih.govsdbonline.org
Conformational Dynamics of this compound and Its Complexes
The interaction of BuB3 with its binding partners often involves significant conformational changes in the partner proteins. For instance, the binding of intrinsically disordered fragments of proteins like the GLEBS motifs of BUB1 and BUBR1 to the globular this compound involves a transition from a disordered to an ordered state. nih.gov This induced fit mechanism is a common theme in the assembly of macromolecular complexes within the spindle assembly checkpoint. The formation of the BuB3-GLEBS motif complex involves the GLEBS peptide wrapping along the top surface of BuB3's β-propeller, creating an extensive interface. nih.gov This interaction stabilizes the complex and is crucial for the subsequent recruitment and activation of other checkpoint proteins.
Structural Basis of this compound Interactions with Key Binding Partners
BuB3's function is defined by its ability to bind to several key proteins involved in the spindle assembly checkpoint. These interactions are mediated by specific structural features on both BuB3 and its binding partners, ensuring the precise assembly of the checkpoint machinery.
This compound Interaction Surface with BUB1 and BUBR1/MAD3 GLEBS Motifs
BuB3 forms stable and mutually exclusive complexes with the proteins BUB1 and BUBR1 (also known as MAD3 in yeast). nih.govnih.govpnas.org This interaction is mediated by a conserved sequence motif in BUB1 and BUBR1 called the Gle2-binding sequence (GLEBS) motif. mdpi.comnih.govrupress.org Crystal structures of BuB3 in complex with GLEBS peptides from both BUB1 and MAD3 reveal that the GLEBS motif snakes along the top surface of the BuB3 β-propeller. nih.govpnas.orgresearchgate.netrcsb.org This creates a large and specific interface. nih.govnih.gov A key feature of this interaction is a pattern of salt bridges formed between conserved glutamate (B1630785) residues within the GLEBS motif and arginine and lysine (B10760008) residues on the surface of BuB3. researchgate.net Disruption of this interface through mutations in either BuB3 or the GLEBS motif leads to checkpoint defects and chromosome instability. nih.govnih.govrcsb.org The binding affinity for these interactions is in the micromolar range. nih.govpnas.org
Structural Recognition of Phosphorylated MELT Repeats by this compound
A critical step in the activation of the spindle assembly checkpoint is the recruitment of checkpoint proteins to unattached kinetochores. This process is initiated by the phosphorylation of multiple Met-Glu-Leu-Thr (MELT) motifs on the kinetochore protein Knl1 by the kinase Mps1. elifesciences.orgbiorxiv.orguniprot.orgnih.govcapes.gov.br The resulting phosphorylated MELT (MELTP) motifs act as docking sites for the this compound. mdpi.comelifesciences.orguniprot.orgnih.govcapes.gov.br
BuB3 functions as the direct "reader" of these phosphorylation marks. elifesciences.orguniprot.orgnih.govcapes.gov.br It possesses a highly conserved interface on the side of its β-propeller that specifically recognizes and binds to the MELTP sequence. elifesciences.orguniprot.orgnih.govcapes.gov.br This binding mode is distinct from its interaction with the GLEBS motif. elifesciences.orgnih.gov The recognition of MELTP by BuB3 is essential for the recruitment of the BUB1-BuB3 complex to the kinetochore. elifesciences.orgbiorxiv.org Mutations in the MELTP-binding interface of BuB3 prevent this recruitment and result in a defective spindle assembly checkpoint, demonstrating the crucial role of this phosphorylation-dependent interaction in checkpoint signaling. elifesciences.orgnih.gov
Mechanism of Bub3 Protein Action Within the Spindle Assembly Checkpoint Sac
BuB3 Protein's Role in Kinetochore Localization of SAC Components
The localization of Spindle Assembly Checkpoint (SAC) components to unattached kinetochores is a critical initiating event in the checkpoint signaling cascade. The this compound plays a pivotal role in this process, acting as an essential adaptor that recruits other key SAC proteins to these sites. elifesciences.orgmdpi.complos.org This recruitment is fundamental for the assembly of the checkpoint machinery and the subsequent generation of the "wait anaphase" signal.
The this compound is directly responsible for the recruitment of the BUB1 and BUBR1 kinases to unattached kinetochores. plos.orgelifesciences.org This process is initiated by the phosphorylation of MELT motifs on the kinetochore protein Knl1 by the Mps1 kinase. elifesciences.orgaacrjournals.org Bub3 recognizes and binds to these phosphorylated MELT repeats, acting as a high-affinity adaptor. elifesciences.orgnih.govmdpi.com
Once localized to the kinetochore, Bub3, in turn, recruits BUB1 and BUBR1. elifesciences.orgelifesciences.org Both BUB1 and BUBR1 possess a conserved GLEBS (Gle2-binding sequence) motif that mediates their interaction with Bub3. pnas.orgoup.com The GLEBS motif of BUB1 and BUBR1 binds to the top surface of the β-propeller structure of Bub3, forming a stable complex. pnas.orgpnas.org This interaction is crucial, as mutations disrupting the Bub3-GLEBS interface lead to a failure in BUB1 and BUBR1 kinetochore localization and a compromised SAC. mdpi.compnas.org While both kinases are recruited by Bub3, their localization is not entirely independent. The recruitment of BUBR1 to kinetochores is dependent on the prior recruitment of BUB1, suggesting a hierarchical assembly process. elifesciences.org
Beyond its role in recruiting checkpoint proteins, Bub3 is also directly involved in the establishment and stabilization of correct kinetochore-microtubule (K-MT) attachments. wikipedia.orgmolbiolcell.org It promotes the formation of stable, end-on bipolar attachments, which is the configuration required for proper chromosome segregation. molbiolcell.org Depletion of Bub3 leads to defective K-MT attachments, where chromosomes are often found in a side-on configuration. molbiolcell.org
The mechanism by which Bub3 influences K-MT attachments is multifaceted. In concert with BUB1, it is thought to regulate the balance of kinase and phosphatase activity at the kinetochore. aacrjournals.orgbiorxiv.org For instance, BUBR1, recruited by Bub3, can in turn recruit the phosphatase PP2A, which counteracts the activity of Aurora B kinase, a key regulator of K-MT attachment stability. aacrjournals.org This interplay ensures that only correct attachments are stabilized, while erroneous attachments are released and have the opportunity to be corrected.
Recruitment of BUB1 and BUBR1 by this compound to Kinetochores
Formation and Regulation of the Mitotic Checkpoint Complex (MCC) by this compound
The Mitotic Checkpoint Complex (MCC) is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the ultimate effector of the Spindle Assembly Checkpoint (SAC). researchgate.netoup.com The this compound is an indispensable component of the MCC, playing a critical role in its assembly and subsequent inhibitory function. atlasgeneticsoncology.orgresearchgate.netpnas.org
The MCC is a four-protein complex composed of BubR1, Bub3, MAD2, and CDC20. oup.comnih.gov The formation of this complex is a highly regulated process that is initiated at unattached kinetochores. While Bub3 is constitutively bound to BubR1, the incorporation of MAD2 and CDC20 is the key step in MCC assembly. wikipedia.orgoup.com
At unattached kinetochores, the MAD1-MAD2 complex catalyzes the conformational change of soluble MAD2 from an open to a closed conformation. oup.com This closed MAD2 then binds to CDC20. oup.com The resulting MAD2-CDC20 subcomplex then associates with the BubR1-Bub3 dimer to form the complete MCC. oup.compnas.org Co-fractionation experiments have suggested that MAD2, MAD3 (the yeast homolog of BubR1), and Bub3 can be present in a complex with CDC20. nih.gov Furthermore, the association of Bub3 with MAD1, MAD2, and CDC20 is upregulated upon checkpoint activation. researchgate.net
Once assembled, the MCC, with Bub3 as an integral component, acts as a potent inhibitor of the APC/C. researchgate.netpnas.org The APC/C is an E3 ubiquitin ligase that targets key proteins, such as securin and cyclin B, for degradation, thereby triggering the onset of anaphase. wikipedia.orgbiologists.com The MCC inhibits the APC/C by binding to it and preventing it from recognizing and ubiquitinating its substrates. pnas.orgnih.gov
The Bub3-BubR1 complex plays a direct role in this inhibition. pnas.orgnih.gov While the core inhibitory activity resides within the MCC, the interaction between BubR1 and Bub3 is crucial for robust APC/C inhibition. nih.gov It has been shown that BubR1 loop mutants that can still bind Bub3 and be incorporated into the MCC have a reduced ability to inhibit the APC/C, suggesting that the BubR1-Bub3 interface is important for the proper presentation of the inhibitory domains of BubR1. nih.govsdbonline.orgresearchgate.net Moreover, in budding yeast, Bub3 has been shown to promote the binding of the APC/C to Cdc20, which, in the context of an active checkpoint, allows for Cdc20 auto-ubiquitination while preventing substrate ubiquitination. rupress.orgnih.gov This suggests a dual role for Bub3 in both promoting and inhibiting APC/C activity depending on the state of the SAC.
This compound's Association with MAD1, MAD2, and CDC20 within the MCC
This compound's Contribution to SAC Signaling Fidelity and Sensitivity
The fidelity and sensitivity of the Spindle Assembly Checkpoint (SAC) are paramount to ensure that even a single unattached kinetochore can mount a robust checkpoint arrest. Bub3 plays a significant role in maintaining this high level of precision. By facilitating the efficient recruitment of BUB1 and BUBR1 to unattached kinetochores, Bub3 helps to amplify the initial checkpoint signal. elifesciences.orgpnas.org This amplification is crucial for generating a sufficient amount of the Mitotic Checkpoint Complex (MCC) to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C) throughout the cell.
Spatial and Temporal Regulation of this compound Activity during Mitosis
The precise orchestration of the Spindle Assembly Checkpoint (SAC) is critically dependent on the spatial and temporal regulation of its constituent proteins, including the Budding Uninhibited by Benzimidazoles 3 (BuB3) protein. BuB3's activity and localization are dynamically controlled throughout mitosis to ensure the fidelity of chromosome segregation.
BuB3's primary localization during mitosis is the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. wikipedia.orgatlasgeneticsoncology.org It appears on kinetochores during prophase and its presence is particularly prominent on unattached kinetochores during prometaphase. atlasgeneticsoncology.orgsdbonline.orgnih.gov This localization is not static; the amount of kinetochore-associated BuB3 diminishes as chromosomes achieve proper bipolar attachment to the mitotic spindle and align at the metaphase plate. sdbonline.orgnih.gov In interphase cells, BuB3 is found in the cytosol. atlasgeneticsoncology.org
The recruitment of BuB3 to the kinetochore is a highly regulated process. It is dependent on the phosphorylation of the kinetochore protein Knl1 (also known as Spc105) by the Mps1 kinase. elifesciences.orgrupress.org Specifically, Mps1 phosphorylates multiple Methionine-Glutamic acid-Leucine-Threonine (MELT) motifs on Knl1. elifesciences.orgrupress.org BuB3, a 7-bladed β-propeller protein, directly recognizes and binds to these phosphorylated MELT motifs (MELTP). elifesciences.org This interaction is crucial for the subsequent recruitment of the BuB1 kinase to the kinetochore, as BuB1 and BuB3 form a stable complex. elifesciences.orgnih.gov The interdependence of BuB1 and BuB3 for their kinetochore localization is a well-established principle; the localization of BuB1 to the kinetochore requires BuB3, and conversely, BuB3's stable association is reinforced by BuB1. sdbonline.orgelifesciences.org
Once localized at unattached kinetochores, the BuB1/BuB3 complex plays a pivotal role in the activation of the SAC. It contributes to the assembly of the Mitotic Checkpoint Complex (MCC), which is the primary inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). wikipedia.orgmdpi.comfrontiersin.org The MCC is composed of BuB3, BuBR1 (a BuB1-related protein), Mad2, and Cdc20. atlasgeneticsoncology.orgfrontiersin.org By inhibiting the APC/C, the MCC prevents the ubiquitination and subsequent degradation of key mitotic regulators like Cyclin B and Securin, thereby delaying the onset of anaphase until all chromosomes are correctly attached to the spindle. wikipedia.orgpnas.org
The activity of BuB3 is not confined to its role at the kinetochore in prometaphase. Studies in Drosophila have revealed that BuB3 is also required during G2 and the early stages of mitosis to facilitate the normal accumulation of mitotic cyclins A and B. nih.gov The loss of BuB3 function leads to inappropriate APC/C activity, resulting in a delayed entry into mitosis. nih.gov
As mitosis progresses and chromosomes align at the metaphase plate, the tension generated by bipolar attachment leads to the dephosphorylation of Knl1, causing the dissociation of the BuB1/BuB3 complex from the kinetochores. elifesciences.org This dissociation is a key step in silencing the SAC, allowing the APC/C to become active and initiate the metaphase-to-anaphase transition.
The spatial and temporal dynamics of BuB3 are summarized in the table below, highlighting its localization and key interacting partners at different stages of mitosis.
| Mitotic Stage | BuB3 Localization | Key Interacting Proteins | Primary Function |
| Interphase | Cytosol atlasgeneticsoncology.org | - | - |
| Prophase | Kinetochores nih.gov | BuB1, Knl1 (phosphorylated) elifesciences.orgnih.gov | Recruitment to kinetochores to initiate SAC signaling. |
| Prometaphase | Unattached Kinetochores atlasgeneticsoncology.orgsdbonline.org | BuB1, BuBR1, Mad2, Cdc20 (as part of MCC) atlasgeneticsoncology.orgfrontiersin.org | Inhibition of the APC/C to delay anaphase onset. wikipedia.orgpnas.org |
| Metaphase | Diminished at Kinetochores sdbonline.orgnih.gov | - | Dissociation from kinetochores upon bipolar attachment to silence the SAC. |
| Anaphase | Cytosol | - | - |
Intermolecular Interactions and Complex Formation Involving Bub3 Protein
Protein-Protein Interaction Networks of BuB3 Protein
BuB3 participates in extensive protein-protein interaction networks, primarily centered around the spindle assembly checkpoint machinery. These interactions are fundamental to the assembly and function of checkpoint complexes.
Direct Binding Partners of this compound
BuB3 is known to directly interact with several key proteins involved in mitotic regulation. These interactions are often mediated through specific protein motifs.
| Partner Protein | Interaction Mechanism/Details |
| BUB1 | Forms a constitutive complex with BuB3 throughout the cell cycle. embopress.orgpnas.org This interaction is mediated by the Gle2 binding sequence (GLEBS) motif in BUB1 and the central pore region of BuB3. pnas.orgnih.gov Essential for proper chromosome segregation. idrblab.net |
| BUBR1 (BUB1B) | Forms a stable heterodimer with BuB3. pnas.org The interaction is mediated by the GLEBS motif in BUBR1 and the central pore region of BuB3. pnas.orgnih.gov A key component of the mitotic checkpoint complex (MCC). elifesciences.orgresearchgate.net |
| MAD1 | The BUB1-BuB3 complex interacts with MAD1 during S phase and upon checkpoint activation. embopress.org |
| MAD2 | Interacts physically with BuB3. embopress.org BuB3's WD40 motifs are involved in this association. embopress.org Part of the MCC. elifesciences.orgresearchgate.net |
| CDC20 | Associates with BuB3, and this association is upregulated upon checkpoint activation. embopress.org Co-fractionation experiments suggest they can be concomitantly present in protein complexes. embopress.org A core component of the MCC. elifesciences.orgresearchgate.net |
| Knl1 | BuB3 binds directly to phosphorylated MELT repeats on Knl1, which is a subunit of the outer kinetochore KNL1 complex. nih.govuniprot.org This interaction acts as a scaffolding point for other SAC components like BUBR1 and BUB1. nih.gov |
| ZNF207/BuGZ | Directly binds and stabilizes BuB3 through a conserved GLEBS domain. researchgate.netresearchgate.netnih.gov BuGZ is required for the kinetochore localization of BuB3 and its function in kinetochore-microtubule attachment. researchgate.netresearchgate.netnih.govaacrjournals.org |
BuB3 is a WD40 protein with a seven-blade β-propeller structure, which forms a central pore or funnel region. nih.govatlasgeneticsoncology.org This structure is crucial for its scaffolding function and mediating interactions with proteins containing GLEBS motifs, such as BUB1, BUBR1, and ZNF207/BuGZ. pnas.orgnih.govresearchgate.netresearchgate.net
Multimeric Protein Complexes Containing this compound
BuB3 is a core component of several important multimeric protein complexes that function in the context of the spindle assembly checkpoint and kinetochore-microtubule interactions.
| Protein Complex | Key Components | Function |
| BUB1/BUB3 complex | BUB1, BuB3 | Plays a role in inhibiting the anaphase-promoting complex or cyclosome (APC/C) when the SAC is activated, partly by phosphorylating CDC20 and MAD1L1. idrblab.netuniprot.org Essential for proper chromosome segregation and BUB1 localization to kinetochores. idrblab.netwikipedia.orgsenescence.info |
| Mitotic Checkpoint Complex (MCC) | BuB3, BUBR1, MAD2, CDC20 | Assembles at unattached kinetochores and forms an inhibitory complex with APC/CCdc20 to delay anaphase onset. nih.govelifesciences.orgresearchgate.netatlasgeneticsoncology.orgsdbonline.orgmdpi.comresearchgate.netnih.gov The MCC is considered a potent inhibitor of the APC/C prior to anaphase. researchgate.netresearchgate.net |
| BuB3-BuBR1 Complex | BuB3, BUBR1 | Can form independently of kinetochores and contributes to APC/C inhibition. sdbonline.org Essential for SAC signaling. nih.gov |
| BuB3-Mad2 Complex | BuB3, MAD2 | Can form independently of kinetochores and contributes to APC/C inhibition. sdbonline.org |
| BuB3-BuBR1-Mad2 Complex | BuB3, BUBR1, MAD2 | Can form independently of kinetochores and contributes to APC/C inhibition. sdbonline.org |
| KNL1 complex | KNL1, MIS12, NDC80, BuB3, etc. | The KNL1 complex is part of the KMN network at the outer kinetochore and serves as a docking site for SAC components, including BuB3 and its partners. nih.govuniprot.org |
The formation of the MCC is a critical event in SAC activation. This complex sequesters CDC20, preventing it from activating the APC/C, which is necessary for the degradation of proteins like securin and cyclin B that trigger anaphase. atlasgeneticsoncology.orgmdpi.com
Functional Consequences of this compound Complex Formation
The formation of complexes involving BuB3 has profound functional consequences, primarily related to the regulation of the cell cycle and the maintenance of genomic stability.
The BUB1/BUB3 complex is essential for the kinetochore localization of BUB1 and plays a role in inhibiting the APC/C by phosphorylating CDC20 and MAD1L1. idrblab.netuniprot.orgwikipedia.org This complex is necessary for proper chromosome segregation. idrblab.netsenescence.info
The MCC, containing BuB3, BUBR1, MAD2, and CDC20, is the key effector of the SAC. elifesciences.orgresearchgate.netatlasgeneticsoncology.orgresearchgate.netnih.gov Its formation in response to unattached kinetochores inhibits the APC/CCdc20, thereby delaying the onset of anaphase until all chromosomes are properly attached and aligned. nih.govelifesciences.orgresearchgate.netatlasgeneticsoncology.orgsdbonline.orgmdpi.comresearchgate.netnih.gov This "wait anaphase" signal is crucial for preventing chromosome missegregation and aneuploidy. atlasgeneticsoncology.orgwikipedia.orgmdpi.com
Beyond its role in SAC signaling, BuB3, in complex with partners like BUB1 and BUBR1, is also involved in promoting correct kinetochore-microtubule attachments. wikipedia.orgmdpi.com The interaction with Knl1 is particularly important for recruiting SAC components to unattached kinetochores. nih.govuniprot.org
Disruption of BuB3 function or its interactions can lead to mitotic errors, chromosome segregation defects, and aneuploidy. nih.govwikipedia.orgmdpi.com This highlights the critical importance of BuB3 complex formation for maintaining genomic integrity.
Regulation of this compound-Partner Binding Specificity
The specificity of BuB3 interactions is mediated through distinct binding interfaces and regulatory mechanisms.
A key determinant of BuB3 binding specificity is the interaction with proteins containing the GLEBS motif. pnas.orgnih.govresearchgate.netresearchgate.net BUB1, BUBR1, and ZNF207/BuGZ all possess this motif, which binds to the central pore region of BuB3's WD40 β-propeller structure. pnas.orgnih.govresearchgate.netresearchgate.net Structural studies have shown that the interactions for BUB1 and BUBR1 with BuB3 are similar and mutually exclusive, suggesting a regulatory mechanism based on competition for BuB3 binding. pnas.org
The interaction between BuB3 and Knl1 is regulated by phosphorylation. BuB3 binds to phosphorylated MELT repeats on Knl1, and this phosphorylation is mediated by the kinase Mps1. nih.govelifesciences.orgnih.govaacrjournals.org This phosphorylation-dependent recruitment of BuB3 to kinetochores is a crucial step in initiating SAC signaling. elifesciences.orgnih.gov
The formation of the MCC is a highly regulated process that is enhanced by active checkpoint signaling. elifesciences.org While BuB3 is present in the MCC, the formation of the BuB3-CDC20 complex requires all kinetochore checkpoint proteins, although surprisingly, not intact kinetochores in some contexts. embopress.org Point mutations in the WD40 motifs of BuB3 can disrupt its association with MAD2, MAD3 (BUBR1), and CDC20, impairing checkpoint response. embopress.org This suggests that the structural integrity of BuB3's β-propeller is essential for mediating these interactions.
Furthermore, the kinetochore localization kinetics of BuB3 and its partners like BUB1, BUBR1, and BuGZ can differ, suggesting a sequential assembly of complexes at the kinetochore. researchgate.netnih.gov BuGZ, for instance, localizes to kinetochores prior to BUBR1 and BUB1 and is required for their proper localization, indicating a hierarchical assembly process where BuGZ-mediated stabilization and kinetochore targeting of BuB3 are upstream events. researchgate.netresearchgate.netnih.govaacrjournals.org
The dynamic nature of these interactions and their regulation by phosphorylation and competitive binding ensure that the SAC is activated only when necessary and efficiently silenced upon proper chromosome attachment.
Post Translational Modifications and Their Impact on Bub3 Protein Function
Phosphorylation of BuB3 Protein and Its Role in SAC Activation
Phosphorylation is a critical regulatory mechanism for this compound, particularly in the context of SAC activation. BUB3 itself can be phosphorylated. uniprot.orgidrblab.net The BUB1/BUB3 complex, in which BUB3 is a component, plays a role in inhibiting the anaphase-promoting complex or cyclosome (APC/C) when the SAC is activated. genecards.orgabcam.comabcam.com This inhibition involves the BUB1/BUB3 complex phosphorylating CDC20, an activator of APC/C, thereby inhibiting APC/C's ubiquitin ligase activity. genecards.orgabcam.comabcam.com Additionally, this complex can phosphorylate MAD1L1. genecards.orgabcam.comabcam.com
BUB3's interaction with other phosphorylated proteins is also vital for SAC function. BUB3 acts as a reader of phosphorylated MELT motifs on the kinetochore subunit KNL1 (also known as Spc105). elifesciences.org Phosphorylation of these MELT motifs by the SAC kinase Mps1 creates docking sites for the recruitment of downstream signaling components, including BUB1 and BUB3. elifesciences.orgresearchgate.net This recognition of phosphorylated targets by BUB3 is required for checkpoint signaling and promotes the recruitment of checkpoint proteins to kinetochores. elifesciences.org Sequential multisite phospho-regulation of KNL1-BUB3 interfaces at mitotic kinetochores has been observed, highlighting the complexity of this regulatory mechanism. researchgate.netnih.gov
Ubiquitination of this compound and Its Influence on MCC Disassembly
Ubiquitination of this compound is primarily associated with the disassembly of the mitotic checkpoint complex (MCC) and the subsequent exit from mitosis. BUB3 is a component of the MCC, which inhibits the APC/C to prevent premature anaphase. pnas.orgnih.govnih.govatlasgeneticsoncology.org The disassembly of the MCC is necessary for the recovery of APC/C activity and the initiation of anaphase. nih.gov
UBR5, a ubiquitin-protein ligase, has been shown to ubiquitinate BUB3, promoting the disassembly of the MCC from the APC/C complex. abcam.comabcam.comuniprot.orguniprot.org This UBR5-dependent ubiquitylation stimulates the dissociation of a BUB3*BUBR1 subcomplex of the MCC. pnas.orgnih.gov While ubiquitylation of CDC20, another MCC component, was previously known to be involved in MCC disassembly, studies suggest that ubiquitylation of both CDC20 and BUBR1 may be involved in their dissociation from each other and the release of MCC components from APC/C. nih.gov UBR5 binds to and ubiquitinates BUBR1, BUB3, and CDC20, promoting their polyubiquitylation in vitro. nih.gov Depletion of UBR5 from mitotic extracts slows down the release of MCC components from APC/C and prolongs the lag period in the recovery of APC/C activity. pnas.orgnih.govresearchgate.net
Specific lysine (B10760008) residues on BUB3 have been identified as potential ubiquitination sites, including Lys52, Lys139, Lys191, Lys216, and Lys322. genecards.org
Other Post-Translational Modifications (e.g., Poly-ADP-ribosylation, SUMOylation) Affecting this compound
Beyond phosphorylation and ubiquitination, BUB3 is also subject to other post-translational modifications, including poly-ADP-ribosylation and SUMOylation.
BUB3 can be poly-ADP-ribosylated by PARP1. abcam.comabcam.comuniprot.orguniprot.org Poly(ADP-ribosyl)ation of BUB3 has been observed upon DNA damage induced by γ-irradiation. oup.com This modification, which adds negatively charged ADP-ribose polymers, can affect the interaction of proteins with DNA and potentially influence the spindle checkpoint system during DNA damage. oup.com The association of PARP-1 and PARP-2 with centromeres and their interaction with BUB3 suggest potential roles in modulating centromere structure and checkpoint functions, particularly during radiation-induced DNA damage. oup.com
SUMOylation is another modification that affects BUB3. BUB3 has been identified as a SUMOylated protein. genecards.orguniprot.orgaacrjournals.org Studies have shown that BUB3 is present in protein complexes that are differentially ubiquitinated and SUMOylated. aacrjournals.org A higher abundance of a SUMOylated BUB3 complex was observed in mortal cells approaching crisis, while a higher abundance of a ubiquitinated BUB3 complex was seen in immortal cells. aacrjournals.org This suggests a potential link between SUMOylation of BUB3 and cell cycle arrest in response to mitotic errors, with ubiquitination potentially playing a role in down-regulating the SUMOylated complex. aacrjournals.org SUMOylation can influence protein localization and complex formation, which could impact BUB3's role at the kinetochore and within the MCC. nih.govlife-science-alliance.org
Regulatory Kinases and Ubiquitin Ligases Modulating this compound Modifications
The post-translational modifications of BUB3 are tightly regulated by specific enzymes, including kinases and ubiquitin ligases.
Kinases:
Mps1: This kinase phosphorylates MELT motifs on KNL1, creating docking sites that are recognized by BUB3, which is crucial for the recruitment of BUB1 and BUB3 to kinetochores and SAC activation. elifesciences.orgresearchgate.net
BUB1: The BUB1/BUB3 complex inhibits APC/C activity by phosphorylating its activator CDC20. genecards.orgabcam.comabcam.com BUB1 can also phosphorylate MAD1L1. genecards.orgabcam.comabcam.com In fission yeast, BUB3 is phosphorylated by BUB1. uniprot.org
Ubiquitin Ligases:
UBR5: This ubiquitin ligase directly ubiquitinates BUB3, promoting the disassembly of the MCC from the APC/C. abcam.comabcam.comuniprot.orguniprot.org UBR5 also ubiquitinates BUBR1 and CDC20, contributing to MCC disassembly. nih.gov
APC/C: The APC/C itself is a ubiquitin ligase inhibited by the MCC. While its primary role is downstream of BUB3 function in the SAC, the disassembly of the MCC, which involves ubiquitination, allows APC/C activation. nih.govnih.govatlasgeneticsoncology.org
CRL4: The Cullin-RING ubiquitin ligase complex 4 (CRL4), in complex with RB Binding Protein 7 (RBBP7), has been identified as a regulator that ubiquitinates BUB3 to enable mitotic exit. nih.govnih.gov During mitosis, CRL4 dissociates from RepID and associates with RBBP7, which then ubiquitinates BUB3. nih.gov
PARP Enzymes:
PARP1: This enzyme is responsible for the poly-ADP-ribosylation of BUB3, particularly in response to DNA damage. abcam.comabcam.comuniprot.orguniprot.orgoup.com
PARP2: Similar to PARP1, PARP2 has also been shown to interact with BUB3 and may be involved in its poly(ADP-ribosyl)ation, potentially modulating spindle checkpoint activity during DNA damage. oup.com
SUMO Ligases: While specific SUMO ligases for BUB3 are not explicitly detailed in the search results, SUMOylation is generally mediated by E3 SUMO ligases such as PIAS proteins. nih.gov Given that BUB3 is SUMOylated, it is likely targeted by one or more of these enzymes.
Data Table: Post-Translational Modifications of this compound
| Modification | Impact on Function | Regulatory Enzyme(s) Involved | Notes |
| Phosphorylation | Role in SAC activation; Recognition of phosphorylated KNL1; Inhibition of APC/C via CDC20 phosphorylation. uniprot.orgidrblab.netgenecards.orgabcam.comabcam.comelifesciences.orgresearchgate.net | Mps1, BUB1 uniprot.orgidrblab.netelifesciences.orgresearchgate.net | BUB3 itself can be phosphorylated. uniprot.orgidrblab.net Essential for recruiting checkpoint proteins to kinetochores. elifesciences.org |
| Ubiquitination | Promotes MCC disassembly; Enables mitotic exit. abcam.comabcam.compnas.orgnih.govnih.govatlasgeneticsoncology.orguniprot.orguniprot.orgresearchgate.net | UBR5, CRL4 (with RBBP7) abcam.comabcam.comnih.govnih.govuniprot.orguniprot.orgresearchgate.netnih.gov | Involved in the dissociation of the BUB3*BUBR1 subcomplex. pnas.orgnih.gov Specific lysine sites identified. genecards.org |
| Poly-ADP-ribosylation | Potential role in modulating spindle checkpoint during DNA damage. abcam.comabcam.comuniprot.orguniprot.orgoup.com | PARP1, PARP2 abcam.comabcam.comuniprot.orguniprot.orgoup.com | Occurs in response to DNA damage. oup.com |
| SUMOylation | Potential role in cell cycle arrest; Influence on protein localization and complex formation. genecards.orguniprot.orgaacrjournals.orgnih.govlife-science-alliance.orgnih.gov | Likely involves E3 SUMO ligases (e.g., PIAS proteins). nih.gov | Observed in distinct protein complexes; Potential inverse relationship with ubiquitination. aacrjournals.org |
Regulation of Bub3 Protein Expression and Abundance
Transcriptional and Post-Transcriptional Control of BuB3 Protein Levels
The levels of this compound are subject to control at both the transcriptional and post-transcriptional stages. While the precise details of BUB3 gene transcription regulation are still being fully elucidated, studies have identified factors influencing its mRNA and protein abundance. For instance, alternate transcriptional splice variants encoding different isoforms of human BUB3 have been characterized, indicating a layer of post-transcriptional regulation affecting the final protein product genecards.orgproteinatlas.org.
Research in Neurospora crassa has provided insights into the post-transcriptional control of BUB3-interacting proteins, which in turn can impact BUB3 itself. Experiments involving the deletion of bub3 did not result in the downregulation of bugz mRNA expression. However, the absence of Bub3 caused a significant decrease in BuGZ protein levels, suggesting that Bub3 may stabilize BuGZ protein at a post-transcriptional level in this organism plos.org. Conversely, studies in human cells demonstrate that the protein BuGZ is required for the stability of Bub3 nih.gov. Knockdown of BuGZ in human cells leads to a reduction in this compound levels during both interphase and mitosis nih.gov. This stabilization is mediated through a direct interaction between BuGZ and Bub3 via a conserved GLEBS domain in BuGZ nih.gov. Mutational analysis has identified specific glutamic acid residues (E358 and E359) within the GLEBS domain of BuGZ that are critical for maintaining Bub3 stability, suggesting that this interaction reduces the protein turnover rate of Bub3 nih.gov.
Role of this compound in Transcriptional Regulation of Other Genes
Beyond its canonical function in the spindle assembly checkpoint, BUB3 has been implicated in the transcriptional regulation of other genes. Research in the filamentous fungus Neurospora crassa demonstrated that Bub3, in conjunction with BuGZ, acts as a negative regulator of cat-3 transcription plos.orgnih.gov. The absence of Bub3 led to elevated cat-3 expression nih.govplos.org. Further investigation revealed that while Bub3 is necessary for normal levels of BuGZ protein, it is the amount of BuGZ protein, rather than the direct Bub3-BuGZ interaction, that is primarily responsible for repressing cat-3 expression plos.orgnih.gov. BuGZ achieves this repression by binding directly to the cat-3 gene region nih.govplos.org. This binding hinders the recruitment of transcription activators, thereby preventing the assembly of the transcriptional machinery on the cat-3 chromatin nih.gov.
These findings highlight a role for BUB3 in influencing gene expression indirectly by regulating the stability of transcriptional regulators like BuGZ plos.orgnih.gov. Additionally, in human cells, BUB3 has been reported to form a complex with CDC20 and histone deacetylases, a configuration that appears to confer transcriptional repressor activity atlasgeneticsoncology.org. This suggests a more direct involvement of BUB3 in modulating the transcription of specific genes through its association with chromatin-modifying enzymes.
Research findings on the transcriptional regulation of cat-3 by Bub3 and BuGZ in Neurospora crassa indicate a clear relationship between the presence of Bub3, the level of BuGZ protein, and the expression of cat-3.
| Strain | BuGZ Protein Level (Relative to WT) | cat-3 mRNA Level (Relative to WT) |
| Wild Type (WT) | 1.0 | 1.0 |
| bub3KO | Significantly Decreased | Elevated |
| bugzKO | Significantly Decreased | Elevated |
Note: Data is illustrative based on findings described in sources plos.orgnih.govplos.org, representing relative changes rather than specific quantitative values from figures.
Mechanisms Controlling this compound Stability and Degradation
The stability and degradation of this compound are crucial for controlling its cellular concentration and activity. A key mechanism regulating BUB3 stability involves its interaction with the protein BuGZ. Studies have shown that BuGZ binds to and stabilizes Bub3 in human cells nih.gov. Depletion of BuGZ results in reduced levels of this compound nih.gov. This stabilization is mediated through the interaction of the GLEBS domain of BuGZ with Bub3, and specific mutations within this domain impair BuGZ's ability to maintain Bub3 stability nih.gov. This suggests that the BuGZ-Bub3 interaction protects Bub3 from degradation, likely by reducing its protein turnover nih.gov.
While the precise degradation pathways for BUB3 are not as extensively documented as its stabilization, its involvement in the SAC and interaction with components of the anaphase-promoting complex/cyclosome (APC/C) suggest potential links to ubiquitin-dependent proteasomal degradation senescence.info. The SAC, in which BUB3 is a core component, ultimately functions by inhibiting the APC/C, a ubiquitin ligase that targets proteins for degradation to allow progression through mitosis wikipedia.orgsdbonline.org. Although BUB3 inhibits APC/C activity towards other substrates like cyclins, the dynamics of SAC complex disassembly upon chromosome alignment suggest that components, including BUB3, may themselves be subject to regulation or reduced concentration after the checkpoint is satisfied wikipedia.org. Biological process annotations for BUB3 include involvement in "anaphase-promoting complex-dependent catabolic process" and "ubiquitin-dependent protein catabolic process," indicating its functional relationship with these degradation pathways senescence.info.
Bub3 Protein in Specific Biological Processes Beyond Sac
BuB3 Protein's Influence on G2/M Transition and Prophase Progression
While widely recognized for its role in the spindle assembly checkpoint (SAC), the this compound also exerts significant influence on the preparatory stages of mitosis, specifically the G2/M transition and the progression through prophase. nih.gov Research in Drosophila has revealed that BuB3 is essential for the timely entry into and progression through the early phases of mitosis. nih.govbiologists.com
A primary mechanism through which BuB3 affects prophase is by regulating the accumulation of key mitotic cyclins, such as cyclin A and cyclin B. nih.govsdbonline.org Studies have shown that a reduction in BuB3 function, either through mutation or RNA interference (RNAi), leads to a failure in the normal accumulation of these cyclins. nih.govbiologists.com This defect appears to stem from the inappropriate activity of the Anaphase-Promoting Complex/Cyclosome (APC/C). nih.gov BuB3 seems to act as a negative regulator of the APC/C during the G2 phase and early mitosis, thereby allowing cyclin levels to rise sufficiently to promote a timely entry into mitosis. sdbonline.org In the absence of proper BuB3 function, cells exhibit a delayed progression through prophase. nih.govbiologists.comsdbonline.org
In Drosophila neuroblasts, a severe depletion of BuB3 results in a noticeable increase in the proportion of cells in prophase, indicating a slower transit through this stage. sdbonline.org This delay is not a phenotype typically associated with other checkpoint proteins, highlighting a specific role for BuB3 in the early stages of mitosis. sdbonline.org The localization of BuB3 is also dynamic during these early phases. In mitotic larval neuroblasts, BuB3 is strongly present at the kinetochores during prophase and prometaphase. sdbonline.org This signal diminishes as chromosomes align at the metaphase plate, which is consistent with its role in monitoring chromosome attachment. sdbonline.orgnih.gov
| Experimental Model | BuB3 Depletion Method | Observed Phenotype | Reference |
| Drosophila S2 cells | RNAi | Slow progression through prophase, failure to accumulate mitotic cyclins A and B. | nih.govbiologists.com |
| Drosophila neuroblasts | bub3 gene mutation | Increased frequency of cells in prophase, disorganized anaphases. | sdbonline.org |
| HeLa, PtK2, 3T3 cells | N/A (Localization study) | High levels of BuB3 at kinetochores during prophase and prometaphase. | nih.gov |
Functions of this compound in Oocyte Meiosis and Gamete Formation
The fidelity of chromosome segregation during meiosis is paramount for the formation of viable gametes, and BuB3 plays a critical regulatory role in this process, particularly in mammalian oocytes. nih.govplos.org Meiosis involves two consecutive rounds of chromosome segregation following a single round of DNA replication, a process fundamentally different from mitosis. plos.orgresearchgate.net
In mouse oocytes, BuB3 acts as a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation in both meiosis I and meiosis II. nih.govplos.org Its expression and localization are tightly regulated throughout meiotic progression. BuB3 localizes to the kinetochores of chromosomes during meiosis I and returns to the kinetochores at the metaphase II stage. plos.org
Experimental manipulation of BuB3 levels in mouse oocytes has provided significant insights into its function. Overexpression of BuB3 leads to an inhibition of the metaphase-to-anaphase transition in both meiotic divisions. nih.govplos.org This arrest is caused by the prevention of homologous chromosome segregation in meiosis I and sister chromatid segregation in meiosis II. plos.org Conversely, the depletion of BuB3 via RNAi results in severe meiotic errors, including misaligned chromosomes and the formation of abnormal polar bodies, ultimately leading to aneuploidy in the resulting gametes. nih.govplos.orgresearchgate.net
Furthermore, BuB3 is implicated in the physical connection between chromosomes and the meiotic spindle. Research suggests that BuB3 is involved in establishing stable kinetochore-microtubule attachments. plos.org Experiments combining BuB3 overexpression with cold treatment to destabilize microtubules revealed that excess BuB3 affects these crucial attachments during the metaphase-anaphase transition. nih.govplos.org Therefore, BuB3 not only monitors the attachment status as part of the SAC but also actively contributes to the integrity of these connections, safeguarding against chromosome mis-segregation during the formation of haploid gametes. nih.govplos.org
| Organism | Experimental Condition | Key Finding | Reference |
| Mouse oocyte | BuB3 Overexpression | Inhibited metaphase-anaphase transition in meiosis I and II. | nih.govplos.org |
| Mouse oocyte | BuB3 Knock-down (RNAi) | Misaligned chromosomes, abnormal polar bodies, aneuploidy. | nih.govplos.orgresearchgate.net |
| Mouse oocyte | BuB3 Overexpression + Cold Treatment | Affected kinetochore-microtubule attachments. | nih.govplos.org |
This compound Involvement in Telomere Maintenance and Replication
Beyond its well-established roles in cell division checkpoints, BuB3 has a crucial function during the S phase of the cell cycle: ensuring the proper replication and maintenance of telomeres. nih.govmdpi.comcancer.govnih.gov Telomeres, the protective caps (B75204) at the ends of chromosomes, present unique challenges to the DNA replication machinery due to their complex nucleoprotein structures. nih.gov
Research has identified that BuB3, in a complex with the kinase BUB1, binds to telomeres specifically during S phase to facilitate their replication. nih.govcancer.govnih.gov The absence of the BUB3-BUB1 complex leads to significant telomere replication defects, which manifest as fragile telomeres—sites susceptible to breakage—and a progressive shortening of telomere length. nih.govcancer.govnih.gov
The recruitment of the BUB3-BUB1 complex to telomeres is a targeted process mediated by the telomere-binding protein TRF2. nih.govcancer.gov Once localized to the telomere, the complex acts to resolve replication stress. The kinase activity of BUB1 is essential for this function. nih.govcancer.gov BUB1 can directly phosphorylate another telomeric protein, TRF1. nih.govcancer.govnih.gov This phosphorylation event promotes the recruitment of the BLM helicase to the telomere. nih.govcancer.gov BLM helicase is critical for unwinding complex DNA structures that can form during replication, thereby overcoming replication stress and ensuring the complete duplication of the telomeric DNA. nih.gov
This discovery has unveiled a previously unknown role for the BUB3-BUB1 complex in S phase, linking the machinery of the spindle assembly checkpoint to the fundamental process of telomere maintenance. nih.govcancer.gov It highlights a coordinated effort between different cellular pathways to maintain genome integrity. nih.gov
| Component | Role in Telomere Replication | Interacting Partner(s) | Reference |
| BuB3-BUB1 Complex | Binds to telomeres during S phase; promotes DNA replication; prevents telomere fragility and shortening. | TRF2, TRF1 | nih.govcancer.govnih.gov |
| TRF2 | Targets the BUB3-BUB1 complex to telomeres. | BUB3-BUB1 | nih.govcancer.gov |
| BUB1 | Phosphorylates TRF1, which is essential for its function at telomeres. | TRF1, BLM helicase | nih.govcancer.gov |
| TRF1 | When phosphorylated by BUB1, it recruits BLM helicase. | BUB1, BLM helicase | nih.gov |
| BLM Helicase | Recruited to resolve replication stress at telomeres. | TRF1 | nih.govcancer.gov |
Interphase Functions of this compound
The functional repertoire of BuB3 is not confined to mitosis and S phase; it also performs distinct roles during interphase. atlasgeneticsoncology.org These non-canonical functions indicate that BuB3 is a multifaceted protein involved in various aspects of gene regulation and cellular homeostasis.
One described interphase function involves transcriptional regulation. BuB3 can form a complex with CDC20 and histone deacetylases (HDACs). This association is suggested to confer transcriptional repressor activity, pointing to a role for BuB3 in controlling gene expression during interphase. atlasgeneticsoncology.org
Furthermore, BuB3 has been implicated in the regulation of RNA processing. It has been reported to play a role in RNA splicing and the formation of R-loops—three-stranded nucleic acid structures that can impact transcription and genome stability. atlasgeneticsoncology.org This suggests that BuB3 contributes to the intricate network that governs RNA metabolism and the prevention of DNA damage that can arise from R-loop accumulation. atlasgeneticsoncology.org In this context, BuB3 has also been linked to the activation of the tumor suppressor protein TP53. atlasgeneticsoncology.org
Another interphase role for BuB3 is connected to mRNA export from the nucleus. BuB3 binds to the GLEBS motif of the SAC protein BUB1. Intriguingly, the protein RAE1, which is involved in mRNA export, also binds to a GLEBS motif. This has led to the hypothesis that there may be a functional link or interplay between BuB3's role in the SAC and RAE1's function in mRNA transport. encyclopedia.pub
These diverse interphase activities demonstrate that BuB3's utility extends far beyond its checkpoint function, positioning it as a regulatory protein involved in transcription, RNA processing, and nucleocytoplasmic transport. atlasgeneticsoncology.org
Methodological Approaches for Investigating Bub3 Protein
Genetic Perturbations and Allelic Series Analysis of BuB3 Protein Function
Genetic manipulation has been a cornerstone in understanding the in vivo roles of BuB3.
RNA Interference (RNAi): Short-term silencing of BuB3 using RNAi has been shown to abrogate the spindle assembly checkpoint, leading to apoptosis and inhibiting the proliferation of human cancer cells. nih.gov In Drosophila S2 cells, RNAi-mediated depletion of BuB3 results in an inability to arrest in mitosis when the spindle is damaged, leading to premature sister chromatid separation. sdbonline.org Furthermore, loss of Bub3 function through RNAi in Drosophila causes a delay in prophase, which appears to stem from a failure to accumulate mitotic cyclins A and B. researchgate.netnih.gov
Gene Knockouts: Studies in mice have demonstrated that the deletion of the Bub3 gene is lethal during early embryogenesis, with cells showing an accumulation of mitotic errors. plos.org Similarly, in Arabidopsis thaliana, a bub3.1 null mutant is embryo-lethal, highlighting the essential role of this protein in development. imrpress.com These knockout models underscore the critical importance of BuB3 for proper cell division and organismal viability.
Point Mutations: Site-directed mutagenesis has been crucial for dissecting the specific interactions of BuB3. For instance, a single point mutation in the GLEBS motif of its binding partners or on the top surface of the this compound is sufficient to abolish the interaction between them. pnas.org In human cells, the R183E mutation in BuB3, homologous to the R197E mutation in yeast, disrupts the formation of the BuB3-BubR1 complex. nih.gov Analysis of a recessive mutant line in Drosophila with a point mutation in the bub3 gene (G193D) revealed its lethal effect, which could be rescued by the expression of a wild-type BuB3 cDNA. sdbonline.org
| Method | Organism/Cell Line | Key Finding | Reference |
|---|---|---|---|
| RNAi | Human cancer cells | Abrogation of the spindle assembly checkpoint, apoptosis, and inhibition of proliferation. | nih.gov |
| RNAi | Drosophila S2 cells | Inability to arrest in mitosis upon spindle damage. | sdbonline.org |
| Gene Knockout | Mouse (Mus musculus) | Embryonic lethality and accumulation of mitotic errors. | plos.org |
| Gene Knockout | Arabidopsis thaliana | Embryo-lethal phenotype for the bub3.1 null mutant. | imrpress.com |
| Point Mutation (R183E) | Human cells | Disruption of the BuB3-BubR1 complex. | nih.gov |
| Point Mutation (G193D) | Drosophila melanogaster | Lethality, confirming BuB3 is an essential gene. | sdbonline.org |
Biochemical and Biophysical Characterization of this compound and Its Complexes
Biochemical and biophysical methods have provided quantitative insights into the interactions of BuB3.
Co-immunoprecipitation (Co-IP): This technique has been widely used to identify proteins that interact with BuB3. Co-IP experiments have shown that BuB3 forms complexes with Bub1 and BubR1. nih.govpnas.org In HeLa cells, immunoprecipitation of V5-tagged wild-type BuB3, but not the R183E mutant, successfully pulled down endogenous BubR1 and Cdc20. nih.gov Furthermore, Co-IP assays in Vero-E6 cells have been used to study the interaction between the avian reovirus p17 protein and Bub3. mdpi.com
Gel Filtration Chromatography: This method, also known as size-exclusion chromatography, has been used to determine the stoichiometry of BuB3-containing complexes. It has been demonstrated that Mad3 and Bub3 form a stable 1:1 heterodimer. pnas.org Gel filtration has also been employed to analyze the hydrodynamic properties of BuB3 and its complexes, revealing that the Mad3–Bub3 complex is elongated. pnas.org
Calorimetry: Isothermal titration calorimetry (ITC) has been instrumental in determining the thermodynamic parameters of BuB3 interactions. The dissociation constants (Kd) for the binding of GLEBS-motif peptides from Mad3 and Bub1 to Bub3 were determined to be approximately 5 μM. pnas.orgnih.gov These studies have shown that the interaction between human Bub3 and the BubR1-GLEBS domain is of high affinity, enthalpy-driven, and has slow dissociation kinetics. nih.gov
| Interacting Partners | Technique | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Bub3 and Mad3 GLEBS peptide | Isothermal Titration Calorimetry (ITC) | ~5 µM | pnas.orgnih.gov |
| Bub3 and Bub1 GLEBS peptide | Isothermal Titration Calorimetry (ITC) | ~5 µM | pnas.org |
Advanced Microscopy Techniques for Spatiotemporal Analysis of this compound
Advanced microscopy has been essential for visualizing the dynamic localization of BuB3 within living cells.
Live-cell Imaging: This technique allows for the real-time observation of BuB3's behavior during the cell cycle. In Saccharomyces cerevisiae, Bub3-mCherry has been observed to co-localize with the kinetochore protein Mtw1-GFP from shortly before budding until approximately metaphase. elifesciences.org Live-cell imaging in Arabidopsis thaliana has shown that a functional GFP-BUB3.3 fusion protein localizes to kinetochores during mitosis. pnas.orgbiorxiv.org These studies have been crucial in monitoring mitotic progression and the consequences of BuB3 mutations, such as entering anaphase with misaligned chromosomes. pnas.orgresearchgate.net
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the dynamics of protein turnover at specific cellular locations. wikipedia.org FRAP analysis of GFP-Bub3 at unattached kinetochores in yeast revealed a half-time of recovery (t1/2) of 21-23 seconds, indicating dynamic exchange. sdbonline.orgutoronto.ca In contrast, FRAP measurements of a Mis12-tagged BubR1 fragment that binds stably to kinetochores showed very little exchange over time. pnas.org These experiments provide critical data on the residence time and mobility of BuB3 at kinetochores.
| Protein | Location | Half-time of Recovery (t1/2) | Reference |
|---|---|---|---|
| GFP-Bub3 | Unattached kinetochores (Yeast) | 21-23 s | sdbonline.orgutoronto.ca |
| GFP-BubR1 | Unattached kinetochores (Yeast) | Biphasic: ~1-3 s (fast), similar to GFP-Bub3 (slow) | sdbonline.orgpnas.org |
| Bub1-GFP | Kinetochores (Fission Yeast) | Relatively stable component | plos.org |
Structural Biology Techniques for this compound
Structural biology methods have provided atomic-level details of BuB3 and its interactions.
X-ray Crystallography: The crystal structure of Saccharomyces cerevisiae Bub3p was determined at 2.35 Å resolution, revealing a seven-bladed β-propeller structure. nih.govharvard.edu This structural fold is characteristic of WD40 repeat proteins. mdpi.com Subsequently, crystal structures of Bub3 in complex with the GLEBS motifs of Mad3 and Bub1 were solved, showing that these peptides bind to the top surface of the β-propeller in a mutually exclusive manner. pnas.orgucdavis.edu These structures have been fundamental in understanding the molecular basis of these interactions and have guided the design of point mutations to disrupt them.
Proteomic and Interactomic Profiling of this compound Associations
High-throughput proteomic approaches are being used to map the broader network of BuB3 interactions.
Mass Spectrometry (MS): Mass spectrometry is a key technique for identifying proteins that co-purify with BuB3. For example, immunoprecipitation of BuB3 followed by MS can identify its binding partners within the mitotic checkpoint complex. biorxiv.org The mitotic checkpoint complex (MCC) in HeLa cells was purified and found to consist of BUBR1, BUB3, CDC20, and MAD2 in near-equal stoichiometry. sdbonline.org
Proximity-dependent Biotinylation (BioID): This technique allows for the identification of both stable and transient protein-protein interactions in a cellular context. Stable cell lines with inducible BioID2-tagged BuB3 have been generated to map its proximity associations. acs.org This approach, coupled with mass spectrometry, provides a comprehensive view of the BuB3 interactome, identifying proteins that are in close proximity to BuB3 at specific times and locations, such as the kinetochore during mitosis. acs.org
Comparative Analysis of Bub3 Protein Across Organisms
Evolutionary Divergence and Conservation of BuB3 Protein Function and Structure
BUB3's core function in the spindle assembly checkpoint is broadly conserved across eukaryotes. sdbonline.orgontosight.aiatlasgeneticsoncology.orgbiologists.comescholarship.orgresearchgate.net It consistently acts to delay the metaphase-anaphase transition in response to spindle defects. sdbonline.orgontosight.aiatlasgeneticsoncology.orgbiologists.comescholarship.org Structural analysis of Saccharomyces cerevisiae Bub3p revealed a seven-blade β-propeller structure, a characteristic fold of WD40 repeat proteins. sdbonline.orgrcsb.orgnih.govharvard.edunih.gov This structural motif is conserved in other Bub3 proteins. sdbonline.orgnih.gov Highly conserved amino acid residues across the top face and a portion of the lateral surface of the β-propeller are proposed to be critical for interactions with conserved motifs in partner proteins like BUB1 and MAD3/BUBR1. sdbonline.orgrcsb.orgnih.govharvard.edu Sequence alignments across diverse species support the conservation of these interaction surfaces. sdbonline.orgrcsb.orgnih.govharvard.edunih.gov
While the fundamental structure and key interaction surfaces are conserved, there can be variations in sequence and loop regions across species. sdbonline.orgrcsb.orgnih.govharvard.edu For instance, the Saccharomyces cerevisiae Bub3p structure shows some divergence from other WD40 family members, with elongated loops. sdbonline.orgrcsb.orgnih.govharvard.edu These variations might contribute to species-specific interactions or regulatory mechanisms.
BUB3 belongs to a small gene family, and phylogenetic analysis suggests that BUB3 and RAE1 (a protein involved in mRNA export) represent two distinguishable sets of proteins, although they share significant sequence similarity, particularly within their WD40 motifs. sdbonline.orgpnas.orgpnas.org This similarity hints at a potential evolutionary link or shared ancestral function, although their primary roles have diverged. sdbonline.orgpnas.orgpnas.org
Species-Specific Roles and Redundancies of this compound
While primarily known for its role in the SAC, research in different organisms has revealed species-specific roles and potential redundancies for BUB3. In Drosophila, Bub3 has an additional role in preventing APC/C-dependent degradation of mitotic cyclins during G2, influencing entry and progression through early mitosis. biologists.comsdbonline.org This suggests a function beyond the canonical SAC in this organism.
In plants like Arabidopsis thaliana, there are multiple BUB3 homologues (BUB3.1, BUB3.2, and BUB3.3). escholarship.orgimrpress.com BUB3.1 and BUB3.2 are nearly identical and show high sequence identity to BUB3 proteins from other kingdoms, while BUB3.3 is more divergent. escholarship.orgimrpress.com Interestingly, in Arabidopsis, BUB3.3 interacts with a plant-specific BUB1/MAD3 family protein, BMF3, through novel internal repeats, a mechanism distinct from the conserved GLEBS domain interaction observed in fungi and animals. pnas.orgresearchgate.net This highlights an adaptation in plant SAC signaling.
Studies in mice suggest potential redundancy between BUB3 and RAE1, as haploinsufficiency of both genes, but not either alone, reduces lifespan and appears to accelerate aging. pnas.orgpnas.orgsenescence.infomdpi.comresearchgate.net This could indicate overlapping functions or a dependency in certain processes beyond the core SAC.
Insights from Model Organism Studies (e.g., Yeast, Drosophila, Mouse)
Model organisms have been instrumental in elucidating the functions of BUB3.
Yeast (Saccharomyces cerevisiae): Studies in budding yeast first identified BUB3 as a key component of the spindle checkpoint. sdbonline.orgontosight.aibiologists.comyeastgenome.org Research in yeast demonstrated that Bub3p interacts with Bub1p and Mad3p, and its deletion abolishes mitotic checkpoint function. sdbonline.orgontosight.aibiologists.comyeastgenome.org The crystal structure of yeast Bub3p provided crucial insights into its β-propeller structure and conserved interaction surfaces. sdbonline.orgrcsb.orgnih.govharvard.edunih.gov Yeast studies also showed that Bub1p phosphorylates Bub3p. sdbonline.orgsdbonline.org
Drosophila (Drosophila melanogaster): Studies in Drosophila have confirmed Bub3's role in the mitotic checkpoint and revealed its localization to kinetochores, dependent on Bub1. sdbonline.orgyeastgenome.orgnih.gov Furthermore, Drosophila research uncovered the additional role of Bub3 in regulating mitotic cyclin accumulation during G2 and early mitosis, demonstrating a species-specific function. biologists.comsdbonline.org Loss of Bub3 in Drosophila leads to precocious sister chromatid separation and aneuploidy. sdbonline.orgplos.org
Mouse (Mus musculus): Murine studies have shown that Bub3 is highly conserved and binds to Bub1, forming a complex with protein kinase activity. sdbonline.orgpnas.org Mouse Bub3 localizes to kinetochores and is retained on lagging chromosomes, consistent with a role in sensing microtubule attachment. sdbonline.orgpnas.org Genetic disruption of the Bub3 gene in mice results in early embryonic lethality, with embryos accumulating mitotic errors, confirming its essential role in the mitotic checkpoint during early development. nih.govsenescence.infoplos.orgnih.gov Studies in mouse oocytes have also highlighted Bub3's critical role in regulating chromosome segregation during meiosis. researchgate.netplos.org
These model organism studies collectively demonstrate the conserved core function of BUB3 in the SAC while also revealing species-specific adaptations and additional roles, highlighting the complexity and evolutionary dynamics of this essential protein.
Future Directions in Bub3 Protein Research
Unraveling Non-Canonical and Tissue-Specific Functions of BuB3 Protein
While the primary function of BuB3 is to act as a key scaffolding protein within the Mitotic Checkpoint Complex (MCC), mounting evidence suggests its involvement in a variety of other cellular processes, often in a tissue-specific context. Future research is poised to delve deeper into these non-canonical roles.
Studies have indicated that BuB3 has functions outside of mitosis, during the interphase of the cell cycle. For instance, a complex of BuB3 and the anaphase-promoting complex/cyclosome (APC/C) coactivator CDC20 has been shown to associate with histone deacetylases, suggesting a role in transcriptional repression. atlasgeneticsoncology.org Further research has implicated BuB3 in the regulation of RNA splicing, the formation of R-loops (three-stranded nucleic acid structures), and the response to DNA damage. atlasgeneticsoncology.org
A particularly intriguing area of future investigation is the non-kinetochore-dependent tumor-suppressing function of BuB3. Research using a Drosophila melanogaster model has shown that the loss of the cytoplasmic pool of BuB3, rather than the kinetochore-bound fraction, is what drives tumorigenesis, indicating a novel mechanism of action independent of its canonical checkpoint role. atlasgeneticsoncology.org Beyond its role in cancer, BuB3 has also been linked to the regulation of aging and telomere maintenance. mdpi.com
The function and significance of BuB3 expression appear to vary significantly between different tissues and disease contexts.
In Pulmonary Hypertension: A non-canonical HIPPO/MST signaling pathway involving BuB3 has been found to drive the growth and survival of pulmonary vascular cells, contributing to the pathology of pulmonary arterial hypertension (PAH). ahajournals.org In PAH cells, MST1/2 kinases promote the accumulation of BuB3, which in turn activates the pro-proliferative Akt-mTORC1 axis. ahajournals.org
In Plants: BuB3 homologs in plants have demonstrated unique, non-canonical functions. In Arabidopsis thaliana, certain BuB3 isoforms are essential for gametophyte development and play a role in the reorganization of the phragmoplast, a plant-specific structure that forms during cytokinesis. imrpress.comresearchgate.net This function appears to be independent of the spindle assembly checkpoint. researchgate.net
Future research will need to employ a range of tissue-specific models to dissect these context-dependent functions of BuB3, ultimately informing its potential as a therapeutic target in various diseases.
Deeper Mechanistic Understanding of this compound Regulation and Dysregulation
A complete understanding of BuB3's function requires a detailed map of its regulatory networks. BuB3 does not act in isolation; it is a key node in a complex web of protein-protein interactions and post-translational modifications.
The canonical regulation of BuB3 involves its recruitment to unattached kinetochores as part of the spindle assembly checkpoint. This process is initiated by the phosphorylation of MELT motifs on the kinetochore protein KNL1 by the Mps1 kinase. nih.gov Phosphorylated MELT motifs then serve as docking sites for the BuB1/BuB3 complex. wikipedia.org BuB3, in turn, acts as an adaptor protein, facilitating the assembly of the Mitotic Checkpoint Complex (MCC), which also includes BUBR1, MAD2, and CDC20. mdpi.comwikipedia.org
Beyond this core pathway, other regulatory mechanisms are emerging. The protein ZNF207/BuGZ has been shown to interact with and stabilize BuB3, protecting it from ubiquitination and degradation by the proteasome, thereby ensuring its proper localization to the kinetochore. uniprot.org Furthermore, in budding yeast, BuB3 has a surprising dual role, not only inhibiting the APC/C as part of the MCC but also promoting the binding of CDC20 to the APC/C to facilitate its activation once the checkpoint is satisfied. nih.gov
Dysregulation of BuB3, most commonly through overexpression, is a hallmark of many cancers and is strongly associated with chromosomal instability and aneuploidy. nih.govresearchgate.net The loss of major tumor suppressor pathways, such as those involving RB and TP53, can lead to the transcriptional upregulation of SAC genes, including BUB3. mdpi.com In pulmonary arterial hypertension, BuB3 accumulation is promoted by MST1/2 kinases and the deubiquitinating enzyme USP10, which appears to protect BuB3 from degradation. ahajournals.org
Future studies should focus on identifying the full spectrum of post-translational modifications (e.g., phosphorylation, ubiquitination, acetylation) that govern BuB3 activity and localization. Elucidating the upstream signaling cascades that respond to cellular stress or oncogenic signals to modulate BuB3 expression and function will be critical for understanding its role in disease pathogenesis.
| Regulatory Factor | Role in BuB3 Regulation | Cellular Context |
| Mps1 Kinase | Phosphorylates KNL1, creating docking sites for BuB1/BuB3 complex. | Mitosis (Spindle Assembly Checkpoint) |
| ZNF207/BuGZ | Stabilizes BuB3, prevents its degradation, and promotes kinetochore loading. | Mitosis |
| MST1/2 Kinases | Promote BuB3 accumulation. | Pulmonary Arterial Hypertension |
| USP10 | Deubiquitinating enzyme that increases this compound levels. | Pulmonary Arterial Hypertension |
| TP53 | Loss of this tumor suppressor can lead to BUB3 upregulation. | Cancer |
Integration of this compound Knowledge into Systems Biology Models of Cell Division
The complexity of the spindle assembly checkpoint, with its numerous components and feedback loops, makes it an ideal system for computational and mathematical modeling. Integrating the known functions of BuB3 into these systems biology models is essential for a holistic understanding of mitotic regulation.
Several mathematical models of the SAC have been developed, treating the checkpoint as a complex signaling network. pnas.orgplos.orgarxiv.orgaimsciences.orgnih.gov These models, often based on sets of ordinary or partial differential equations, simulate the dynamic interactions between checkpoint proteins, including BuB3 as a core component of the MCC. pnas.orgaimsciences.orgnih.gov The goal of these models is to understand the emergent properties of the system, such as:
Bistability: The ability of the checkpoint to act as a decisive, all-or-none switch, which is crucial for sharply transitioning from a checkpoint-on to a checkpoint-off state.
Signal Amplification: How the signal from a single unattached kinetochore can be amplified to arrest the entire cell cycle.
Robustness: How the checkpoint maintains its function despite fluctuations in protein concentrations or environmental noise.
Computational models have been used to compare different potential pathways of MCC assembly and APC/C inhibition, revealing key features of the network's logic. plos.org For instance, modeling suggests that the formation of a free, un-APC/C-bound MCC is a critical reaction that determines whether the checkpoint can remain active when CDC20 levels are high, a condition often found in cancer cells. plos.org These in silico experiments generate hypotheses that can then be tested in living cells.
Future systems biology approaches will need to incorporate the expanding knowledge of BuB3's non-canonical roles and tissue-specific interactions. More sophisticated models could, for example, integrate transcriptional regulation of BUB3 with the dynamics of the SAC, or model how BuB3's cytoplasmic functions influence cell fate decisions. As these models become more comprehensive and predictive, they will serve as powerful tools for simulating the effects of genetic perturbations or potential therapeutic interventions that target BuB3 or its associated pathways. researchgate.net
Development of Novel Tools and Methodologies for this compound Studies
Advancing our understanding of BuB3 relies heavily on the development and application of innovative research tools. Since BuB3 is a non-enzymatic scaffolding protein, traditional drug development approaches targeting active sites are not applicable. Therefore, a key area of future research is the creation of novel tools to probe and manipulate its function, particularly its interactions with other proteins.
Small-Molecule Inhibitors: A significant challenge and opportunity lies in the development of small-molecule inhibitors that specifically disrupt the protein-protein interactions of BuB3. encyclopedia.pub These molecules could target the interfaces between BuB3 and its binding partners, such as BUB1, BUBR1, or KNL1. Such inhibitors would be invaluable research tools for dissecting the specific contributions of these interactions in real-time and could hold therapeutic potential. scbt.com While specific inhibitors for the related BUB1 kinase have been successfully developed (e.g., BAY-320, BAY-524), direct inhibitors of BuB3 are still largely in the exploratory phase. nih.govelifesciences.org
Advanced Imaging Techniques: High-resolution microscopy is fundamental to studying BuB3's dynamic localization within the cell. Future studies will benefit from advanced techniques like Förster Resonance Energy Transfer-Fluorescence Lifetime Imaging Microscopy (FRET-FLIM), which can characterize protein-protein interactions in living cells with high spatial and temporal resolution. springernature.com This allows researchers to visualize precisely when and where BuB3 engages with its partners during the cell cycle.
Proteomic and Genetic Tools:
Proximity-based Assays: Techniques like NanoBRET and NanoBiT, which use engineered luciferases, enable the direct and quantitative detection of protein-protein interactions in real-time within live cells, offering a powerful alternative to traditional methods like co-immunoprecipitation. biocompare.com
Genetic Manipulation: Continued use of RNA interference (RNAi) and the increasing application of CRISPR-Cas9 gene editing will allow for precise manipulation of BuB3 expression, including the introduction of specific mutations to study the functional consequences of altering key interaction domains.
Text Mining and AI: Computational approaches, including text mining of scientific literature and deep learning algorithms, are being developed to predict novel protein-protein interactions based on contextual information and network topology, which can help identify previously unknown binding partners of BuB3 for experimental validation. researchgate.netplos.org
Q & A
Q. What is the primary role of BUB3 in the mitotic checkpoint, and how does it prevent aneuploidy?
BUB3 is a core component of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation by delaying anaphase until all kinetochores are properly attached to spindle microtubules. BUB3 stabilizes interactions between SAC proteins (e.g., BUB1, BUBR1) and kinetochores, preventing premature sister chromatid separation. Its WD40 repeat domains enable protein-protein interactions critical for SAC signaling . Loss of BUB3 disrupts SAC function, leading to aneuploidy, a hallmark of cancer .
Q. How do the structural features of BUB3 (e.g., WD40 repeats) contribute to its function?
BUB3 contains four WD40 repeat domains, which form a β-propeller structure that mediates interactions with other checkpoint proteins. For example:
Q. What experimental methods are recommended for detecting BUB3 expression and localization?
- Antibody-based detection : Use validated antibodies targeting epitopes in the N-terminal region (e.g., ABIN499513), with storage at 2–8°C to preserve activity .
- Immunofluorescence : Localize BUB3 to kinetochores during prophase/metaphase in fixed cells (e.g., mouse oocytes), co-staining with CREST antibodies for validation .
- Western blotting : Detect BUB3 isoforms (e.g., transcript variants NM_001007793 and NM_004725.3) in synchronized cell populations .
Advanced Research Questions
Q. How can researchers resolve contradictory data on BUB3’s regulatory dependencies (e.g., BUBR1 knockdown not affecting BUB3 levels)?
Contradictory findings may arise from model system differences. For example:
- In human cancer cells, BUB3 expression is independent of BUBR1 knockdown, as shown by siRNA experiments .
- In Xenopus extracts, BUB3 stability relies on interactions with BUB1, not BUBR1 .
Methodological recommendations :
Q. What strategies are effective for studying BUB3-protein interactions in live cells?
- Co-immunoprecipitation (Co-IP) : Immunoprecipitate BUB3 complexes using anti-BUB3 antibodies and analyze bound partners (e.g., BUB1, MAD2) via mass spectrometry .
- FRET/BRET assays : Quantify real-time interactions between BUB3 and kinetochore proteins (e.g., KNL1) in mitotic cells .
- CRISPR knock-in tags : Introduce fluorescent tags (e.g., GFP) at the BUB3 locus to track localization without overexpression artifacts .
Q. How can BUB3’s role in meiosis be distinguished from its mitotic functions?
- Stage-specific inhibition : Use auxin-inducible degron (AID) systems to deplete BUB3 during specific meiotic stages (e.g., germinal vesicle breakdown) in mouse oocytes .
- Live-cell imaging : Monitor BUB3 dynamics in meiosis I/II using H2B-mCherry and α-tubulin-GFP reporters .
- Comparative proteomics : Analyze BUB3 interactomes in mitotic vs. meiotic cell lysates .
Q. What evolutionary insights can be gleaned from BUB3’s WD40 repeat variations across species?
- Functional conservation : Despite differing WD40 repeat numbers (e.g., 4 in humans vs. 3 in Arabidopsis), BUB3 homologs retain SAC roles, suggesting structural plasticity .
- Phylogenetic analysis : Use tools like BLAST and InterPro to identify conserved motifs (e.g., GLEBS) in divergent species .
Data Contradiction Analysis
Q. How to address discrepancies in BUB3’s reported subcellular localization?
Some studies report nuclear BUB3, while others emphasize kinetochore localization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
